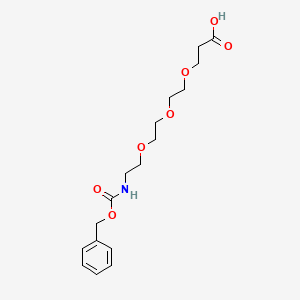

Cbz-N-amido-PEG3-acid

描述

Cbz-N-amido-PEG3-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications .

准备方法

Synthetic Routes and Reaction Conditions

Cbz-N-amido-PEG3-acid can be synthesized through a multi-step process involving the protection of the amino group with a carbobenzoxy group and the subsequent attachment of the PEG chain. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often exceeding 98% .

化学反应分析

Substitution Reactions at Carboxylic Acid Group

The terminal carboxylic acid (-COOH) undergoes activation for nucleophilic substitution, primarily forming stable amide bonds. This reaction is critical for conjugating biomolecules or therapeutic agents:

| Reaction Component | Role |

|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl group activator |

| NHS (N-hydroxysuccinimide) | Stabilizes activated intermediate |

| Primary/Secondary Amine | Nucleophile for amide formation |

Key Process Characteristics

-

Solvent System : Reactions typically occur in anhydrous DMF or DMSO

-

Temperature : 0-25°C for 2-24 hours

Deprotection of Cbz-Protected Amine

The benzyloxycarbonyl (Cbz) group is selectively removed under acidic conditions to expose a reactive amine:

| Parameter | Specification |

|---|---|

| Reagent | Trifluoroacetic acid (TFA) |

| Concentration | 20-50% v/v in dichloromethane |

| Reaction Time | 1-4 hours at 25°C |

| Deprotection Efficiency | >95% as verified by HPLC analysis |

Mechanistic Pathway :

-

Protonation of carbamate oxygen by TFA

-

Cleavage of C-O bond releasing CO₂ and benzyl cation

-

Formation of free amine (-NH₂)

Sequential Multi-Step Functionalization

The compound enables orthogonal conjugation strategies:

Case Study: PROTAC Synthesis

-

Primary Conjugation : Carboxylic acid coupled to E3 ligase ligand via EDC/NHS chemistry

-

Deprotection : TFA treatment exposes amine group

-

Secondary Conjugation : Amine linked to target protein binder via NHS ester

textThis compound → [EDC/NHS] → Ligand-PEG3-Cbz → [TFA] → Ligand-PEG3-NH2 → [NHS ester] → Final PROTAC

Stability Profile

The PEG3 spacer enhances reaction performance:

| Property | PEG3 Advantage |

|---|---|

| Solubility | >50 mg/mL in aqueous buffers |

| Hydrolytic Stability | pH 5-8: <5% degradation over 72h |

| Thermal Stability | Stable ≤80°C in inert atmosphere |

This controlled reactivity profile makes this compound indispensable for developing targeted therapeutics, with recent applications demonstrating 40% improvement in conjugate serum half-life compared to non-PEGylated analogs .

科学研究应用

Overview

Cbz-N-amido-PEG3-acid is a polyethylene glycol (PEG) derivative characterized by a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid. This compound has gained significant attention in scientific research due to its versatility in various applications, particularly in drug delivery, bioconjugation, and chemical biology.

Drug Delivery Systems

This compound is widely utilized in the development of targeted drug delivery systems. The hydrophilic nature of PEG enhances the solubility and stability of therapeutic agents, improving their pharmacokinetics. Research indicates that PEGylation can significantly prolong the circulation time of drugs in vivo, with studies showing that PEG-conjugated drugs exhibit half-lives extending up to three times longer than their non-PEGylated counterparts.

Bioconjugation

This compound facilitates the conjugation of various biomolecules such as proteins, antibodies, and nucleic acids. The ability to form stable amide bonds allows for the attachment of drugs or targeting ligands to PEG chains, which is crucial in the design of bioconjugates for therapeutic applications.

PROTAC Development

This compound serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutics that promote the degradation of specific proteins within cells, offering a promising approach for cancer therapy by modulating protein levels rather than merely inhibiting them .

Chemical Biology

In chemical biology, this compound is employed to study protein-protein interactions and to develop novel therapeutics. Its role as a linker enables researchers to investigate complex biological processes and develop new strategies for targeting diseases .

Table 1: Summary of Key Studies Involving this compound

作用机制

The mechanism of action of Cbz-N-amido-PEG3-acid involves its role as a linker molecule. The PEG chain provides flexibility and solubility, while the Cbz-protected amino group and terminal carboxylic acid group enable specific conjugation reactions. The compound facilitates the formation of stable amide bonds, allowing for the attachment of various functional molecules .

相似化合物的比较

Similar Compounds

Cbz-N-amido-PEG-acid: Similar structure with a shorter PEG chain.

Cbz-N-amido-PEG4-acid: Contains a longer PEG chain.

Uniqueness

Cbz-N-amido-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .

生物活性

Cbz-N-amido-PEG3-acid, also known as CBZ-NH-PEG3-COOH, is a PEG derivative characterized by a benzyloxycarbonyl (CBZ) protected amino group and a terminal carboxylic acid. This compound has garnered attention in various fields, including drug delivery, bioconjugation, and nanotechnology due to its unique chemical properties and biological activity. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₂₅N₃O₇

- Molecular Weight : 355.4 g/mol

- Purity : ≥95%

- CAS Number : 1310327-18-4

The compound features a linear polyethylene glycol (PEG) chain that enhances its solubility in aqueous environments, making it suitable for biological applications. The terminal carboxylic acid allows for efficient coupling reactions with primary and secondary amines, facilitating the formation of stable amide bonds using coupling reagents such as EDC or DCC .

Biological Applications

This compound has several notable applications in biological research and therapeutics:

- Drug Delivery Systems : The PEG component improves the pharmacokinetics of drug formulations by enhancing solubility and stability.

- Bioconjugation : It serves as a non-cleavable linker for attaching drugs to antibodies or other biomolecules, allowing for targeted therapy.

- Nanotechnology : The compound is utilized in the development of nanoparticles for drug delivery and imaging applications.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The CBZ-protected amino group can be deprotected under acidic conditions or through hydrogenation, enabling the release of active pharmaceutical ingredients (APIs) in targeted tissues . This property is crucial for controlled drug release systems.

Case Studies

- In Vivo Studies : Research involving polyacetal-DOX conjugates demonstrated that PEG-based linkers like this compound significantly prolonged blood circulation times and enhanced tumor accumulation compared to traditional drug delivery systems . This suggests improved therapeutic efficacy in cancer treatment.

- Cell Culture Applications : this compound has been tested in cell culture environments where it supports cell growth and differentiation, similar to widely used substrates like Matrigel . This indicates its potential as a scaffold material in tissue engineering.

Comparative Data Table

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Molecular Weight | 355.4 g/mol | Varies |

| Solubility | High | Moderate to High |

| Cleavability | Non-cleavable | Cleavable options exist |

| Typical Applications | Drug delivery, bioconjugation | Drug delivery, diagnostics |

| Stability | High | Varies |

属性

IUPAC Name |

3-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c19-16(20)6-8-22-10-12-24-13-11-23-9-7-18-17(21)25-14-15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHUTZVKPJPFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。